N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-18(9-10-20(15)28-2)30(26,27)23-17-8-7-16-5-3-11-24(19(16)14-17)22(25)21-6-4-12-29-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
InChI Key |
WEUFNZUXTOFSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Povarov Reaction for Tetrahydroquinoline Formation
The tetrahydroquinoline scaffold is synthesized via a [4+2] cycloaddition between an aniline derivative and a dihydrofuran, catalyzed by Lewis acids.
Representative Protocol (Adapted from Frontiers in Chemistry):
-
Reactants :
-
4-Methoxy-3-methylaniline (1.0 equiv).
-
2,3-Dihydrofuran (1.2 equiv).
-
-
Catalyst : Yb(OTf)₃ (10 mol%).
-
Conditions : CH₂Cl₂, 0°C → rt, 12 h.
Mechanistic Insight :
The Yb³⁺ ion activates the dihydrofuran’s carbonyl group, enabling nucleophilic attack by the aniline’s amino group. Subsequent cyclization forms the tetrahydroquinoline core with excellent diastereoselectivity.
Introduction of the Furan-2-Carbonyl Group
Acylation of the tetrahydroquinoline’s 1-position is achieved using furan-2-carbonyl chloride under Schotten-Baumann conditions.
Optimized Procedure (Patent US20070185136A1):
-
Substrate : 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Acylating Agent : Furan-2-carbonyl chloride (1.5 equiv).
-
Base : Et₃N (2.0 equiv).
-
Solvent : THF, 0°C → reflux, 6 h.
Critical Note :
Protection of the 7-amino group (e.g., as a nitro group) is essential to prevent undesired acylation at this position.
Sulfonylation at the 7-Position
Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-methoxy-3-methyltoluene.
Coupling of Sulfonyl Chloride to Tetrahydroquinoline
The 7-amino group of Intermediate A reacts with the sulfonyl chloride under basic conditions.
Sulfonylation Method (EvitaChem):
-
Substrate : 7-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Sulfonylating Agent : 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv).
-
Base : Pyridine (3.0 equiv).
-
Solvent : DCM, rt, 4 h.
-
Yield : 72%.
Side Reactions :
Competitive N-sulfonylation at the tetrahydroquinoline’s 1-position is minimized by steric hindrance from the furan-2-carbonyl group.
Analytical Characterization and Quality Control
Spectroscopic Validation
Key Data for Target Compound :
Purity Assessment
HPLC Conditions :
-
Column : C18, 5 µm, 250 × 4.6 mm.
-
Mobile Phase : MeCN/H₂O (70:30), 1.0 mL/min.
Comparative Analysis of Synthetic Routes
| Method Feature | Povarov Approach | Friedländer Approach |
|---|---|---|
| Cyclization Catalyst | Yb(OTf)₃ | FeCl₃ |
| Diastereoselectivity | 92:8 | 75:25 |
| Overall Yield | 63% | 48% |
| Reaction Time | 12 h | 18 h |
Key Insight :
The Povarov reaction offers superior diastereocontrol and shorter reaction times compared to traditional Friedländer syntheses.
Scale-Up Considerations and Industrial Relevance
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furoic acid and other oxidized furan derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrahydroquinoline-Based Sulfonamides
Compounds sharing the tetrahydroquinoline-sulfonamide backbone but differing in substituents include:
- The 2-oxoimidazolidine carboxamide substituent may enhance rigidity compared to the methoxy-methylbenzene group in the target compound .
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide (CAS 1448124-30-8): The benzoyl group at the 1-position and fluoro-methoxybenzamide at the 7-position suggest increased lipophilicity, which could impact membrane permeability relative to the target compound’s furan and sulfonamide groups .
Key Structural Differences:
| Compound | 1-Position Substituent | 7-Position Substituent | Notable Features |
|---|---|---|---|
| Target Compound | Furan-2-carbonyl | 4-Methoxy-3-methylbenzenesulfonamide | Balanced polarity, moderate steric bulk |
| CAS 1798027-16-3 | 2-Methoxyacetyl | 2-Oxoimidazolidine-1-carboxamide | Increased hydrogen-bonding potential |
| CAS 1448124-30-8 | Benzoyl | 3-Fluoro-4-methoxybenzamide | Higher lipophilicity, halogenated |
Tetrahydroisoquinoline Derivatives
The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares a sulfonamide group but differs in core structure (tetrahydroisoquinoline vs. tetrahydroquinoline). The trifluoroacetyl group and cyclopropylethyl-fluorophenyl substituent introduce strong electron-withdrawing effects and steric hindrance, which may reduce metabolic degradation compared to the target compound’s furan and methoxy groups .
Sulfonylurea Herbicides
While structurally distinct, herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) highlight the versatility of sulfonamide groups in agrochemicals. The triazine ring in metsulfuron-methyl contrasts with the tetrahydroquinoline core of the target compound, underscoring divergent applications (herbicidal vs.
Data Table: Comparative Analysis
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Furan-2-carbonyl group : Known for its diverse biological properties.
- Tetrahydroquinoline moiety : Associated with various pharmacological activities.
- Sulfonamide group : Commonly found in many biologically active compounds.
The molecular formula is , and its IUPAC name reflects the functional groups present.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the furan ring : Synthesized through cyclization of furfural.
- Synthesis of tetrahydroquinoline : Achieved via the Povarov reaction.
- Coupling reactions : The sulfonamide linkage is formed by coupling the furan and tetrahydroquinoline intermediates with appropriate sulfonamide derivatives.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies demonstrate its effectiveness against various bacterial strains, which can be attributed to the sulfonamide group that is known to inhibit bacterial dihydropteroate synthase.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The furan and tetrahydroquinoline components are often associated with cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in tumor cells.
The mechanism of action is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It might interact with cellular receptors, altering signal transduction pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study : In vitro tests demonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : Research on cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways.
- Enzyme Inhibition Assays : Studies confirmed that the compound effectively inhibits dihydropteroate synthase in bacterial cultures.
Q & A
Q. What are the recommended synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of the tetrahydroquinoline core via coupling reactions (e.g., amidation or sulfonylation) using reagents like furan-2-carbonyl chloride. Protecting groups (e.g., Boc) may be employed to ensure regioselectivity .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling with activated sulfonyl chlorides.
- Step 3 : Purification via column chromatography or HPLC, with reaction progress monitored by TLC and confirmed via -NMR and LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% target compound) .
- NMR Spectroscopy (, , 2D-COSY) to confirm connectivity of the tetrahydroquinoline, furan, and sulfonamide moieties .
- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation.
- Impurity Profiling : Use reverse-phase HPLC to detect byproducts (e.g., incomplete sulfonylation intermediates) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solution), followed by dilution in aqueous buffers (pH 7.4) containing ≤1% Tween-80 for in vitro assays .
- Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4°C–40°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line authentication, serum batch consistency).
- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects .
- Computational Modeling : Perform molecular docking (using software like AutoDock Vina) to predict binding affinities to purported targets (e.g., kinases, GPCRs) and correlate with experimental IC values .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to reduce oxidative metabolism .
- Replace the furan ring with a bioisostere (e.g., thiophene) to enhance resistance to CYP450-mediated degradation .
- In Vitro ADME Screening : Use liver microsomes or hepatocytes to identify major metabolites and guide synthetic adjustments .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and reagent stoichiometries to infer mechanistic pathways (e.g., SN2 vs. radical mechanisms).
- Isotopic Labeling : Use -labeled sulfonyl chlorides to track oxygen incorporation in the final product via mass spectrometry .
- Computational DFT Analysis : Calculate transition-state energies for proposed mechanisms (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .
Q. What experimental designs mitigate confounding effects of impurities in biological assays?
- Methodological Answer :
- Fractional Factorial Design : Systematically vary impurity levels (e.g., residual starting materials) and assess their impact on assay outcomes.
- Counter-Screening : Test individual impurities (isolated via prep-HPLC) in parallel with the parent compound to isolate their biological contributions .
- QC Thresholds : Establish acceptance criteria (e.g., ≤0.5% total impurities via HPLC) for batches used in critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
